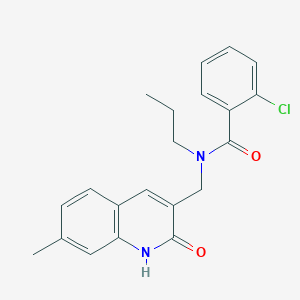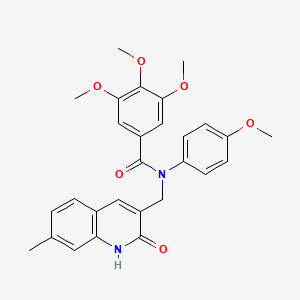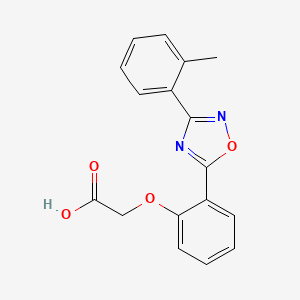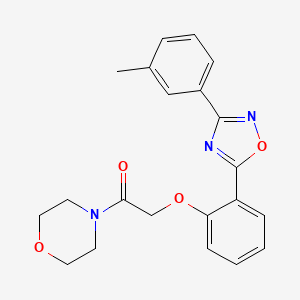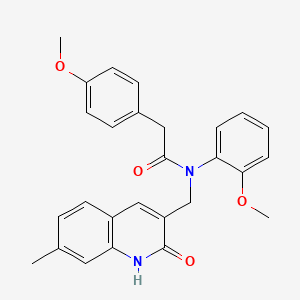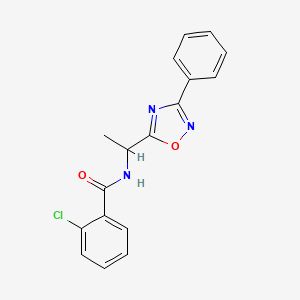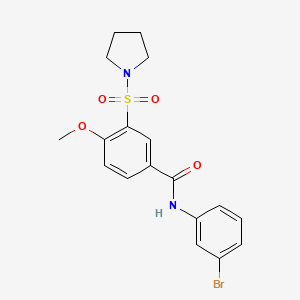
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, also known as TBAQ, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinoline-based compounds and has been found to exhibit a range of biological activities.
Scientific Research Applications
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been extensively studied for its biological activities, including its anticancer, antiviral, and antibacterial properties. It has been found to inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been reported to inhibit the replication of HIV-1 and hepatitis C virus. In addition, this compound exhibits antibacterial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action
The mechanism of action of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood. However, it has been proposed that this compound may exert its biological activities through the inhibition of enzymes involved in DNA replication and repair. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication, and to induce DNA damage in cancer cells. Furthermore, this compound has been shown to inhibit the activity of RNA polymerase, an enzyme that is essential for the replication of RNA viruses.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis. In addition, this compound has been found to modulate the expression of genes involved in cell cycle regulation and DNA damage response. This compound has also been reported to exhibit anti-inflammatory activity, which may be beneficial for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a cost-effective compound that exhibits a range of biological activities. It has been found to be relatively non-toxic to normal cells, making it a promising candidate for further development as a therapeutic agent. However, this compound has low solubility in water, which may limit its use in certain experimental settings. In addition, further studies are needed to fully understand the mechanism of action of this compound and to optimize its efficacy and safety.
Future Directions
Future research on N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide should focus on elucidating its mechanism of action and identifying its molecular targets. In addition, further studies are needed to optimize the synthesis of this compound and to develop more efficient methods for its delivery. This compound may also have potential applications in the treatment of other diseases, such as viral infections and inflammatory diseases. Furthermore, this compound may be used as a lead compound for the development of novel therapeutic agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a promising compound that exhibits a range of biological activities. It has been found to inhibit the growth of cancer cells, to inhibit the replication of viruses, and to exhibit antibacterial and anti-inflammatory activities. Further research is needed to fully understand the mechanism of action of this compound and to optimize its efficacy and safety. This compound may have potential applications in the treatment of cancer, viral infections, and inflammatory diseases.
Synthesis Methods
The synthesis of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves the reaction between 2-hydroxy-3-tert-butylbenzaldehyde and 8-aminoquinoline in the presence of acetic acid and acetic anhydride. The reaction yields this compound as a yellow solid with a purity of over 95%. The synthesis of this compound has been optimized to achieve high yields and purity, making it a cost-effective compound for scientific research.
properties
IUPAC Name |
N-tert-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-21(2,3)23(20(25)15-9-5-4-6-10-15)14-17-13-16-11-7-8-12-18(16)22-19(17)24/h4-13H,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGRYQCFRIOZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

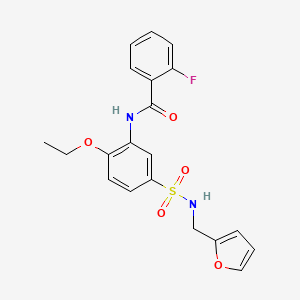
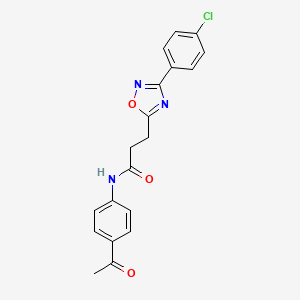
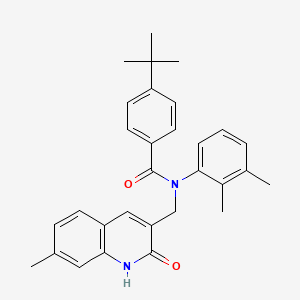
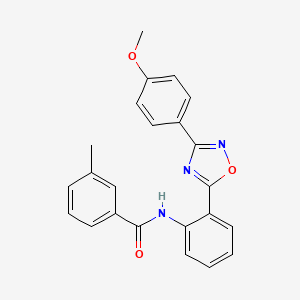
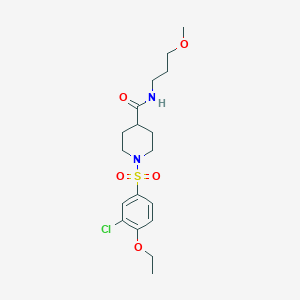
![N-(3-nitrophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7696567.png)
